![molecular formula C17H17N3O4S B269149 N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B269149.png)

N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

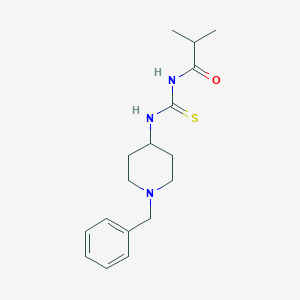

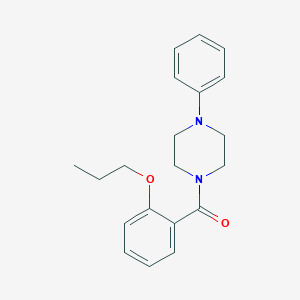

N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea, also known as Furosemide, is a potent diuretic drug that is widely used in the treatment of edema and hypertension. Furosemide belongs to the class of loop diuretics, which act on the thick ascending limb of the loop of Henle in the kidney to increase the excretion of water and electrolytes.

Mecanismo De Acción

N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea acts on the thick ascending limb of the loop of Henle in the kidney to inhibit the Na+/K+/2Cl- co-transporter, which leads to increased excretion of water and electrolytes. N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea also has vasodilatory effects, which contribute to its antihypertensive effects.

Biochemical and Physiological Effects

N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been shown to increase the excretion of sodium, potassium, chloride, and water. It also increases the excretion of calcium and magnesium, which can lead to hypocalcemia and hypomagnesemia in some patients. N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea can also cause metabolic alkalosis due to increased excretion of hydrogen ions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea is a widely used diuretic drug that has been extensively studied for its physiological effects. It is relatively easy to administer and has a well-established dosing regimen. However, N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea can cause electrolyte imbalances and metabolic alkalosis, which can complicate experimental designs.

Direcciones Futuras

There are several areas of research that could be explored in the future regarding N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea. One potential area of research is the use of N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea in the treatment of acute kidney injury and acute lung injury. Another area of research is the potential use of N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea in the treatment of cerebral edema. Additionally, the mechanisms underlying the vasodilatory effects of N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea could be further explored. Finally, the potential for N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea to be used in combination with other drugs for the treatment of hypertension and edema could also be investigated.

Conclusion

N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea is a potent diuretic drug that has been extensively studied for its physiological effects. It acts on the thick ascending limb of the loop of Henle in the kidney to increase the excretion of water and electrolytes. N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been shown to be effective in the treatment of edema and hypertension, but it can cause electrolyte imbalances and metabolic alkalosis. Future research could explore the potential use of N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea in the treatment of acute kidney injury, acute lung injury, and cerebral edema, as well as the mechanisms underlying its vasodilatory effects.

Métodos De Síntesis

N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea can be synthesized by the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid, which is then reacted with 2-furoyl chloride to form 4-(2-furoyl)-4-chlorobenzoic acid. This compound is then reacted with morpholine and thiourea to form N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea.

Aplicaciones Científicas De Investigación

N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has been extensively studied for its diuretic and antihypertensive effects. It is commonly used in the treatment of congestive heart failure, liver cirrhosis, and renal failure. N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea has also been studied for its potential use in the treatment of acute lung injury, acute kidney injury, and cerebral edema.

Propiedades

Nombre del producto |

N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea |

|---|---|

Fórmula molecular |

C17H17N3O4S |

Peso molecular |

359.4 g/mol |

Nombre IUPAC |

N-[[4-(morpholine-4-carbonyl)phenyl]carbamothioyl]furan-2-carboxamide |

InChI |

InChI=1S/C17H17N3O4S/c21-15(14-2-1-9-24-14)19-17(25)18-13-5-3-12(4-6-13)16(22)20-7-10-23-11-8-20/h1-6,9H,7-8,10-11H2,(H2,18,19,21,25) |

Clave InChI |

PFESLUJADMYDPD-UHFFFAOYSA-N |

SMILES |

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 |

SMILES canónico |

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B269073.png)

![4-{[(cyclohexylamino)carbonyl]amino}-N-(3-methoxypropyl)benzamide](/img/structure/B269080.png)

![2-(4-chlorophenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide](/img/structure/B269082.png)

![N-butyl-3-{[(cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B269084.png)

![N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)propanamide](/img/structure/B269088.png)

![3-sec-butoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B269091.png)

![N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-methylbutanamide](/img/structure/B269092.png)

![N-(sec-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B269093.png)

![3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide](/img/structure/B269094.png)

![2,2-dimethyl-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}propanamide](/img/structure/B269095.png)

![N-[3-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B269107.png)

![2-methyl-N-(3-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)propanamide](/img/structure/B269108.png)